2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the amine group, and the 2-methoxybenzyl group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group could participate in acid-base reactions, and the pyrazole ring might undergo electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the ether group in the 2-methoxybenzyl group could impact its solubility .
Scientific Research Applications
In Vitro Anti-Inflammatory Activity
A study by Rathi et al. (2013) focused on synthesizing a series of compounds similar to 2-(2-Methoxy-benzyl)-5-methyl-2H-pyrazol-3-ylamine, to evaluate their in vitro anti-inflammatory activity. They found that derivatives with chloro functional groups showed significant in-vitro anti-inflammatory activity, while derivatives with methyl, methoxy, and dimethyl groups exhibited mild to moderate activity.
Synthesis and Characterization of Derivatives
P. Uma et al. (2017) conducted research on synthesizing and characterizing derivatives of compounds related to this compound. Their study revealed that derivatives with chlorine as a substituent were more toxic to bacteria, especially those with a methoxy group (Uma et al., 2017).
Antibacterial Activity
Research by N. P. Rai et al. (2009) involved synthesizing novel oxadiazoles derived from a compound structurally similar to this compound. They found that these compounds exhibited significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).
Photodynamic Therapy Application
A 2020 study by M. Pişkin et al. explored the use of derivatives of this compound in photodynamic therapy for cancer treatment. They synthesized new compounds with high singlet oxygen quantum yield, suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Hypoglycemic Activity
A study conducted by Xing Liu et al. (2008) focused on synthesizing derivatives of 3-methyl-1-phenyl-2-pyrazoline-5-one, a compound structurally related to this compound. Their findings indicated good hypoglycemic activity in these compounds, enhancing the action of insulin in normal mice (Liu et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the serotonin 5-ht2a/2c receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
Compounds with similar structures have been found to act as potent agonists at the serotonin 5-ht2a/2c receptors . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
The activation of serotonin 5-ht2a/2c receptors can lead to various downstream effects, including the release of neurotransmitters like dopamine and glutamate .
Pharmacokinetics
Similar compounds have been found to have a relatively slow penetration into animal brain tissue . The peak drug concentrations were detected 30 and 60 minutes after the drug application in serum and brain tissue, respectively .
Result of Action
Similar compounds have been found to induce significant inhibitory effects on motor performance and attenuate sensorimotor gating .
Action Environment
It’s worth noting that the metabolism of similar compounds has been found to show species differentiation .
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-5-3-4-6-11(10)16-2/h3-7H,8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFKQSEHNXHST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205723 | |
Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957313-20-1 | |
Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957313-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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